molecular formula C25H22N6 B5693395 1-methyl-3a,7a-dihydro-1H-benzimidazole-2-carbaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone CAS No. 414908-43-3

1-methyl-3a,7a-dihydro-1H-benzimidazole-2-carbaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone

Cat. No.: B5693395
CAS No.: 414908-43-3
M. Wt: 406.5 g/mol
InChI Key: VAFWWWKBPITWEN-YZSQISJMSA-N
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Description

1-Methyl-3a,7a-dihydro-1H-benzimidazole-2-carbaldehyde (4,6-diphenyl-2-pyrimidinyl)hydrazone is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with formaldehyde to form benzimidazole, followed by subsequent functionalization. The diphenylpyrimidinylhydrazone moiety is then introduced through a hydrazone formation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

This compound has a range of applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential therapeutic uses.

  • Medicine: It may have applications in drug development, particularly in the treatment of various diseases.

  • Industry: It can be utilized in the production of materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Benzimidazole derivatives

  • Pyrimidinylhydrazones

  • Other heterocyclic compounds

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Properties

IUPAC Name

N-[(E)-(1-methyl-3a,7a-dihydrobenzimidazol-2-yl)methylideneamino]-4,6-diphenylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6/c1-31-23-15-9-8-14-20(23)27-24(31)17-26-30-25-28-21(18-10-4-2-5-11-18)16-22(29-25)19-12-6-3-7-13-19/h2-17,20,23H,1H3,(H,28,29,30)/b26-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAFWWWKBPITWEN-YZSQISJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C=CC=CC2N=C1C=NNC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2C=CC=CC2N=C1/C=N/NC3=NC(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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